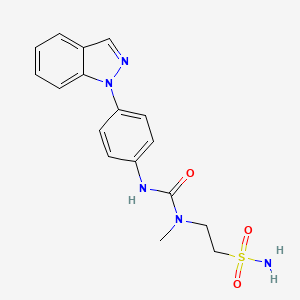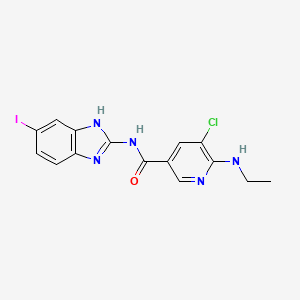
3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea is a chemical compound that has attracted the attention of many researchers due to its potential therapeutic applications. This compound is a potent inhibitor of various enzymes, including carbonic anhydrase IX, which is overexpressed in many cancers.
Wissenschaftliche Forschungsanwendungen
3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancers and plays a critical role in cancer progression and metastasis.
Wirkmechanismus
The mechanism of action of 3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea involves the inhibition of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance in cancer cells, leading to their death. Additionally, the compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by disrupting the pH balance in cancer cells. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, the compound has been shown to have anti-inflammatory and anti-angiogenic effects, further contributing to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea is its high potency and selectivity for carbonic anhydrase IX. This makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of this compound is its poor solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea. One direction is the development of more potent and selective inhibitors of carbonic anhydrase IX. Another direction is the investigation of the compound's potential use in combination with other anti-cancer drugs. Additionally, the compound's anti-inflammatory and anti-angiogenic effects could be further explored for potential therapeutic applications. Finally, more research is needed to understand the compound's pharmacokinetics and toxicity profile to assess its potential for clinical use.
Synthesemethoden
The synthesis of 3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea involves the reaction of 4-bromo-1H-indazole with 3-aminophenyl-N-methylcarbamate in the presence of a palladium catalyst. The resulting intermediate is then reacted with sodium sulfite to yield the final product. This method has been optimized to yield high purity and high yield of the product.
Eigenschaften
IUPAC Name |
3-(4-indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-21(10-11-26(18,24)25)17(23)20-14-6-8-15(9-7-14)22-16-5-3-2-4-13(16)12-19-22/h2-9,12H,10-11H2,1H3,(H,20,23)(H2,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKJWKAGUICQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCS(=O)(=O)N)C(=O)NC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)

![N-[(3-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434289.png)
![N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide](/img/structure/B7434303.png)
![3-[6-[(2,5,6-Trimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434304.png)

![3-[6-[[4-Methyl-5-(trifluoromethyl)pyridin-2-yl]amino]hexanoylamino]propanoic acid](/img/structure/B7434317.png)
![3-[6-[[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]amino]hexanoylamino]propanoic acid](/img/structure/B7434335.png)
![tert-butyl N-[3-(2-chloropropanoylamino)-2,2-difluoropropyl]carbamate](/img/structure/B7434338.png)
![3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7434352.png)
![methyl 4-oxo-3-[(2-oxo-1H-pyridin-3-yl)methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B7434359.png)

![Dimethyl 4-[4-[2-(carbamoylamino)propan-2-yl]triazol-1-yl]cyclohexane-1,1-dicarboxylate](/img/structure/B7434370.png)
![methyl 6-[[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carbonyl]amino]pyridine-3-carboxylate](/img/structure/B7434377.png)